molecular formula C10H17NO2 B12229774 (1-Cyclopropanecarbonylpiperidin-3-yl)methanol

(1-Cyclopropanecarbonylpiperidin-3-yl)methanol

Cat. No.: B12229774
M. Wt: 183.25 g/mol
InChI Key: YAEKDGNZUQBZDY-UHFFFAOYSA-N
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Description

(1-Cyclopropanecarbonylpiperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a methanol group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropanecarbonylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropanecarbonylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropanecarbonylpiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1-Cyclopropanecarbonylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a cyclopropanecarbonyl group and a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

cyclopropyl-[3-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C10H17NO2/c12-7-8-2-1-5-11(6-8)10(13)9-3-4-9/h8-9,12H,1-7H2

InChI Key

YAEKDGNZUQBZDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)CO

Origin of Product

United States

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